molecular formula C23H19NO5 B2963713 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybenzoic acid CAS No. 256935-69-0

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybenzoic acid

Cat. No. B2963713
M. Wt: 389.407
InChI Key: RHASRZZYFQOPAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06228868B1

Procedure details

A suspension of 3-amino-4-methoxybenzoic acid (1.00 g, 6.0 mmol) in acetone (15 mL) was treated portionwise and alternately with Fmoc-succinimide (2.63 g, 7.8 mmol) in acetone (15 mL) and saturated aqueous NaHCO3 to keep the pH of the solution between 8-9, stirred at room temperature for 18 hours, treated with 3M HCl, and filtered. The solid was washed sequentially with water and dichloromethane and dried under vacuum to provide 1.54 g (66%) of the desired product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Fmoc-succinimide
Quantity
2.63 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:5]([OH:7])=[O:6].[C:13](C1CC(=O)NC1=O)([O:15][CH2:16][CH:17]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:23]2[C:18]1=[CH:19][CH:20]=[CH:21][CH:22]=2)=[O:14].Cl>CC(C)=O.C([O-])(O)=O.[Na+]>[CH:28]1[C:29]2[CH:17]([CH2:16][O:15][C:13]([NH:1][C:2]3[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=3[O:11][CH3:12])[C:5]([OH:7])=[O:6])=[O:14])[C:18]3[C:23](=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:24]=2[CH:25]=[CH:26][CH:27]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1OC
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Fmoc-succinimide
Quantity
2.63 g
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)C1C(=O)NC(C1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed sequentially with water and dichloromethane
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC=1C=C(C(=O)O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.